molecular formula C16H25N5O2 B11970860 8-(cyclohexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

8-(cyclohexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11970860
M. Wt: 319.40 g/mol
InChI Key: JUDRZAFUHAMBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(cyclohexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure It is characterized by the presence of a cyclohexylamino group attached to a purine ring, which is further substituted with methyl and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(cyclohexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of cyclohexylamine with a suitable purine derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like tetrabutylammonium iodide (TBAI) to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(cyclohexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

8-(cyclohexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(cyclohexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit sodium channels, affecting nerve conduction and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 8-(cyclohexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H25N5O2

Molecular Weight

319.40 g/mol

IUPAC Name

8-(cyclohexylamino)-1,3-dimethyl-7-propylpurine-2,6-dione

InChI

InChI=1S/C16H25N5O2/c1-4-10-21-12-13(19(2)16(23)20(3)14(12)22)18-15(21)17-11-8-6-5-7-9-11/h11H,4-10H2,1-3H3,(H,17,18)

InChI Key

JUDRZAFUHAMBOV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(N=C1NC3CCCCC3)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.